molecular formula C23H24N4O3 B2490511 5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide CAS No. 1206987-60-1

5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide

Cat. No.: B2490511
CAS No.: 1206987-60-1
M. Wt: 404.47
InChI Key: VAXLQYXEEFMRHB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising an isoxazole ring linked to a furan moiety via a carboxamide group. The carboxamide bridge connects to a cyclohexylmethyl substituent bearing a 1-methyl-1H-benzo[d]imidazole group. The benzo[d]imidazole moiety is known for its role in kinase inhibition, while the isoxazole-furan system may enhance metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

5-(furan-2-yl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-27-19-6-3-2-5-17(19)25-22(27)16-10-8-15(9-11-16)14-24-23(28)18-13-21(30-26-18)20-7-4-12-29-20/h2-7,12-13,15-16H,8-11,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXLQYXEEFMRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the imidazole ring, which is a common structural motif in many biologically active molecules. The specific pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

The compound was synthesized via a sequential reaction starting from 4-bromo-1-fluoro-2-nitrobenzene, suggesting that it may have certain chemical properties that could influence its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. It is known that certain imidazole derivatives have shown significant activity against human prostate cancer cell line du-145, suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of imidazole derivatives can be conducted under solvent-free conditions, suggesting that the compound may be stable in a variety of environments.

Biological Activity

The compound 5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This structure includes a furan ring, an isoxazole moiety, and a benzimidazole derivative, which are known to contribute to the compound's pharmacological properties.

Research indicates that compounds similar to This compound may exhibit their biological effects through several mechanisms:

Biological Activity Data

The following table summarizes key findings related to the biological activity of compounds structurally related to This compound :

Compound Target Activity IC50 (µM) Study Reference
Compound ATubulinInhibition0.51
Compound BCancer Cells (A549)Cytotoxicity1.09
Compound CBacterial InfectionsAntimicrobial5.0

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of benzimidazole derivatives, one compound demonstrated an IC50 value of 0.63 µM against A549 lung cancer cells. This study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Microtubule Disruption
Another investigation into imidazole derivatives revealed that certain compounds could disrupt microtubule formation at concentrations as low as 60 nM, leading to increased γ-H2AX foci indicative of DNA damage . This mechanism is crucial for developing new cancer therapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Target Compound : Combines isoxazole (5-membered ring with O and N) and furan (O-containing), providing dual hydrogen-bond acceptors.
  • Compound 20 () : Features a pyrazole (N-containing) and thioxothiazole (S- and N-containing), offering sulfur-mediated hydrophobic interactions .
  • PF 43(1) Compounds (): Utilize thiazole (S- and N-containing) and imidazolidinone (urea-like), favoring rigid, planar binding motifs .

Substituent Analysis

Compound Key Substituents Functional Implications
Target Compound 1-Methyl-benzo[d]imidazole, cyclohexylmethyl Enhanced lipophilicity (cyclohexyl) and potential kinase binding (benzimidazole) .
Compound 20 () 3-(Methylthio)-1-phenyl-pyrazole, thioxothiazole Sulfur atoms may improve membrane permeability but increase metabolic oxidation risk .
PF 43(1) Derivatives 2-Ethylthiazole, 4-isopropyl-imidazolidinone Bulky substituents (e.g., isopropyl) may hinder off-target interactions .

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